![molecular formula C15H19NO6 B13403031 2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid
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Overview
Description
2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid is a benzoic acid derivative featuring a complex substitution pattern. The 3-methylbenzoic acid core is modified at the 2-position with an amino group substituted by two distinct moieties: a 2-methoxyacetyl group and a 2-methoxy-1-methyl-2-oxoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid typically involves multiple steps, including hydrazinolysis, condensation, and electrophilic substitution . The starting materials are commercially available compounds, and the reactions are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of specialized equipment and techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid
- Structure: Similar 3-methylbenzoic acid core but substitutes the amino group with a benzamido and a 2-methoxy-2-oxoethyl group instead of the dual methoxyacetyl/methyl-oxoethyl groups .
- Synthesis : Synthesized via condensation of 3-methylbenzoic acid derivatives with amines, analogous to methods used for the target compound.
- Applications : Studied for catalytic C–H bond functionalization due to its N,O-bidentate directing group .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structure : Features an ethoxy group in place of methoxy substituents and lacks the 1-methyl group in the oxoethyl chain .
- Physicochemical Properties :
- Synthesis : Prepared via amidation of benzoic acid with ethoxy-substituted acetamido chlorides, a route adaptable to the target compound with modified reagents.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : A benzamide derivative with a hydroxy-dimethylethyl substituent instead of the methoxyacetyl/oxoethyl groups .
- Key Differences: The hydroxyl group enhances hydrogen-bond donor capacity, while the absence of a carboxylic acid reduces acidity.
Triflusulfuron (Herbicide)
- Structure : Contains a 3-methylbenzoic acid core modified with a sulfamoyl-triazine group .
- Key Differences : The sulfamoyl-triazine substituent confers herbicidal activity, unlike the target compound’s methoxy-rich amide groups.
- Applications : Used as a sulfonylurea herbicide, highlighting the versatility of benzoic acid derivatives in agrochemistry .
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate
- Structure : Features a hydroxybenzoyl group and methyl ester, differing in substitution pattern and functional groups .
- Key Differences : The ester group reduces solubility in aqueous media compared to the carboxylic acid in the target compound.
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The 3-methylbenzoic acid core accommodates diverse substituents, enabling tuning of electronic and steric properties for specific applications (e.g., catalysis vs. bioactivity).
- Hydrogen Bonding : Methoxy and carboxylic acid groups enhance solubility and intermolecular interactions, critical for crystal engineering or drug formulation.
- Synthetic Challenges : Complex substitution patterns require optimized amidation and protection/deprotection strategies, as seen in and .
Biological Activity
2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic acid, also known by its CAS number 96258-91-2, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may influence its biological activity. Its molecular formula is C14H17N1O5 with a molecular weight of approximately 283.29 g/mol. The structural features include methoxy and acetyl groups that may play significant roles in its pharmacological properties.
Antioxidant Properties
Research indicates that compounds similar to this compound can modulate oxidative stress responses in cells. For instance, studies have shown that certain derivatives can enhance the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for the cellular defense against oxidative stress by regulating antioxidant enzymes .
Anti-inflammatory Effects
Compounds within this structural class have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in various models. This activity is particularly relevant for conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its effects are still being elucidated. Potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.
Case Studies
- Cellular Uptake Studies : Research on related compounds has demonstrated that their uptake in human epithelial cells (Caco-2) is influenced by pH and temperature, suggesting a carrier-mediated transport mechanism . This insight could be extrapolated to understand the absorption characteristics of this compound.
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of similar compounds in treating conditions like arthritis and metabolic disorders. These studies often highlight the efficacy of these compounds in reducing symptoms and improving overall health outcomes.
Data Tables
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C14H17N1O5 |
Molecular Weight | 283.29 g/mol |
CAS Number | 96258-91-2 |
Biological Activity | Observations |
---|---|
Antioxidant Activity | Modulates Nrf2 pathway |
Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines |
Cellular Uptake | Carrier-mediated transport observed |
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (XRD) is the gold standard for elucidating molecular geometry and intermolecular interactions. For triclinic systems (space group P1), parameters such as unit cell dimensions (e.g., a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) and angles (α = 106.784°, β = 97.222°, γ = 92.444°) should be refined using software like SHELX . Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) ensures high-resolution results.
Q. How can synthetic routes to this compound be optimized for yield and purity?
A two-step approach is common:
- Step 1 : Condensation of 3-methylanthranilic acid derivatives with 2-methoxyacetyl chloride under anhydrous conditions.
- Step 2 : Reacting the intermediate with 2-methoxy-1-methyl-2-oxoethylamine in THF at reflux (60–70°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3) and purify via recrystallization (methanol/water) . Typical yields range from 65–75%.
Q. What computational methods predict the compound’s electronic properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) can calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Include exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy (average deviation <2.4 kcal/mol) .
Advanced Research Questions
Q. How can contradictions between experimental and computational data on bond lengths/angles be resolved?
Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding) not modeled in gas-phase DFT. Compare XRD-derived bond lengths (e.g., C=O at 1.21 Å) with DFT-optimized geometries. Use the Colle-Salvetti correlation-energy formula to refine electron correlation effects, reducing errors to <3% .
Q. What strategies mitigate racemization during synthesis of stereoisomers?
Chiral auxiliaries (e.g., (R)-(-)-α-methoxyphenylacetic acid derivatives) can stabilize intermediates. Conduct reactions at lower temperatures (0–5°C) and use non-polar solvents (e.g., dichloromethane) to minimize kinetic resolution. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
Q. How does the compound’s supramolecular assembly affect its bioactivity?
Analyze π-π stacking and hydrogen-bonding motifs (e.g., N–H···O=C interactions) using XRD. Cocrystallization with benzothiazole derivatives (e.g., 2-aminobenzothiazole) can enhance solubility and modulate binding to biological targets like cyclooxygenase-2 (COX-2) .
Q. Methodological Challenges and Data Analysis
Interpreting conflicting NMR data for methoxy group conformations
Dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) resolves rotational barriers of methoxy groups. For 2-methoxyacetyl substituents, J-coupling constants (3JHH ≈ 4–6 Hz) and NOESY cross-peaks indicate restricted rotation .
Troubleshooting low reproducibility in biological assays
Ensure batch-to-batch consistency via HPLC purity checks (>98%) and control for hygroscopicity (store at -20°C under argon). Use standardized cell lines (e.g., RAW 264.7 macrophages) and normalize bioactivity data to reference compounds (e.g., indomethacin for anti-inflammatory assays) .
Properties
Molecular Formula |
C15H19NO6 |
---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
2-[(2-methoxyacetyl)-(1-methoxy-1-oxopropan-2-yl)amino]-3-methylbenzoic acid |
InChI |
InChI=1S/C15H19NO6/c1-9-6-5-7-11(14(18)19)13(9)16(12(17)8-21-3)10(2)15(20)22-4/h5-7,10H,8H2,1-4H3,(H,18,19) |
InChI Key |
ZIJPHUJGSWQIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N(C(C)C(=O)OC)C(=O)COC |
Origin of Product |
United States |
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